molecular formula C8H5BrF3I B8758470 4-Iodo-2-(trifluoromethyl)benzyl bromide CAS No. 1253188-93-0

4-Iodo-2-(trifluoromethyl)benzyl bromide

Cat. No.: B8758470
CAS No.: 1253188-93-0
M. Wt: 364.93 g/mol
InChI Key: JWVNZBYMFPHJMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodo-2-(trifluoromethyl)benzyl bromide is a useful research compound. Its molecular formula is C8H5BrF3I and its molecular weight is 364.93 g/mol. The purity is usually 95%.
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Properties

CAS No.

1253188-93-0

Molecular Formula

C8H5BrF3I

Molecular Weight

364.93 g/mol

IUPAC Name

1-(bromomethyl)-4-iodo-2-(trifluoromethyl)benzene

InChI

InChI=1S/C8H5BrF3I/c9-4-5-1-2-6(13)3-7(5)8(10,11)12/h1-3H,4H2

InChI Key

JWVNZBYMFPHJMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)C(F)(F)F)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of [4-iodo-2-(trifluoromethyl)phenyl]methanol (2.1 g, 6.95 mmol) in DCM (15 ml) in an ice-water bath was added dropwise a solution of phosphorous tribromide (0.66 ml, 7.00 mmol, Aldrich) in DCM (15 ml). The resulting solution was allowed to warm to ambient temperature and stirred under nitrogen for 2 h. The reaction mixture was poured onto a mixture of ice-water (50 ml) and saturated sodium hydrogen carbonate (50 ml). The biphasic mixture was diluted with DCM (50 ml). The phases were separated and the aqeuous phase washed with DCM (50 ml). The combined organic phases were washed with water (50 ml), dried (MgSO4), filtered and the solvent removed in vacuo to leave 1-(bromomethyl)-4-iodo-2-(trifluoromethyl)benzene as a brown oil (1.24 g).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
0.66 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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